molecular formula C12H14N2O B093940 N-Acetyltryptamine CAS No. 1016-47-3

N-Acetyltryptamine

Cat. No. B093940
Key on ui cas rn: 1016-47-3
M. Wt: 202.25 g/mol
InChI Key: NVUGEQAEQJTCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05990094

Procedure details

The following were purchased: acetyl-CoA (Pharmacia Biotech Inc.); tryptamine-HCl, desulfo-CoA, glutathione-agarose, DTNB (Sigma); sodium phosphate, dithiothreitol, guanidinium-HCl, EDTA (Fisher Scientific); tryptophol (Aldrich); and [14C]acetyl-CoA (60 Ci/mol) (NEN Life Science Products). N-acetyltryptamine was synthesized by reacting tryptamine-HCl (500 mg, 2.5 mmol) with acetic anhydride (260 mg, 2.5 mmol) in the presence of excess triethylamine (1.75 ml). After vigorous stirring at room temperature for 50 min, the mixture was partitioned between ethyl acetate (80 ml) and water (70 ml). The organic phase was washed with saturated aqueous NaHCO3 (50 ml), 0.1 M HCl (50 ml), Na2SO4 (anhydride), and the resultant was concentrated in vacuo to afford N-acetyltryptamine as off-white crystals (88% yield). Purity (>95%) was established by TLC and 1H NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[14C]acetyl-CoA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
260 mg
Type
reactant
Reaction Step Four
Quantity
1.75 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
glutathione agarose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
dithiothreitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Yield
88%

Identifiers

REACTION_CXSMILES
C(SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(O)(=O)OP(O)(=O)O[CH2:21][C@H:22]1O[C@@H:25]([N:27]2[C:36]3N=CN=[C:31](N)[C:30]=3N=C2)[C@H:24](O)[C@@H:23]1OP(O)(O)=O)(=O)C.Cl.NCC[C:56]1[C:64]2[C:59](=CC=CC=2)[NH:58][CH:57]=1.CCNC(CCNC([C@H](O)C(COP(OP(OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1OP(O)(O)=O)(O)=O)(O)=O)(C)C)=O)=[O:69].C1C(SSC2C=CC([N+]([O-])=O)=C(C(O)=O)C=2)=CC(C(O)=O)=C([N+]([O-])=O)C=1.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].SC[C@H]([C@@H](CS)O)O.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.C1C=CC2NC=C(CCO)C=2C=1.C[14C](SCCNC(CCNC([C@H](O)C(COP(OP(OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1OP(O)(O)=O)(O)=O)(O)=O)(C)C)=O)=O)=O.C(OC(=O)C)(=O)C>C(N(CC)CC)C>[C:59]([NH:58][CH2:57][CH2:56][C:24]1[C:23]2[C:36](=[CH:30][CH:31]=[CH:21][CH:22]=2)[NH:27][CH:25]=1)(=[O:69])[CH3:64] |f:1.2,5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O
Step Two
Name
[14C]acetyl-CoA
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[14C](=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3N)O)OP(=O)(O)O)O
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
Cl.NCCC1=CNC2=CC=CC=C12
Step Four
Name
Quantity
260 mg
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
1.75 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCCC1=CNC2=CC=CC=C12
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3N)O)OP(=O)(O)O)O
Step Eight
Name
glutathione agarose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Eleven
Name
dithiothreitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC[C@@H](O)[C@H](O)CS
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=CN2)CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After vigorous stirring at room temperature for 50 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N-acetyltryptamine was synthesized
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between ethyl acetate (80 ml) and water (70 ml)
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous NaHCO3 (50 ml), 0.1 M HCl (50 ml), Na2SO4 (anhydride)
CONCENTRATION
Type
CONCENTRATION
Details
the resultant was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C(C)(=O)NCCC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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